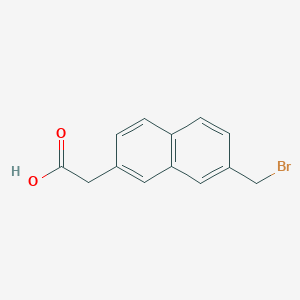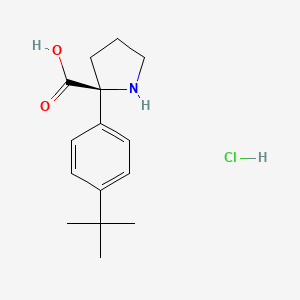![molecular formula C15H15BF2O2 B11844067 (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 157248-19-6](/img/structure/B11844067.png)
(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative that features a biphenyl structure with two fluorine atoms and a propyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, is brominated to introduce a bromine atom at the 4’ position.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Borylation: The resulting compound is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as coupling or oxidation, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.
3,4-Difluorophenylboronic Acid: Similar in structure but lacks the propyl group and has fluorine atoms at different positions.
4-Propylphenylboronic Acid: Similar but lacks the difluoro substitution.
Uniqueness
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
157248-19-6 |
|---|---|
Molekularformel |
C15H15BF2O2 |
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
[2,3-difluoro-4-(4-propylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H15BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13(16(19)20)15(18)14(12)17/h4-9,19-20H,2-3H2,1H3 |
InChI-Schlüssel |
VRALYMROPDACFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCC)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)




![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)


![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)



![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

